molecular formula C10H9N3S B2890881 3-Methylsulfanyl-6-pyridin-4-ylpyridazine CAS No. 872701-36-5

3-Methylsulfanyl-6-pyridin-4-ylpyridazine

Cat. No. B2890881
CAS RN: 872701-36-5
M. Wt: 203.26
InChI Key: YCHFRSVTAHTDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylsulfanyl-6-pyridin-4-ylpyridazine is a chemical compound used for scientific research . It is also known by registry numbers ZINC000004391867 .

Scientific Research Applications

Water Oxidation Catalysts

A study on Ru complexes, related to pyridazine derivatives, demonstrated their application in water oxidation. These complexes, synthesized from bridging ligands and characterized by various analytical techniques, showed significant oxygen evolution activity in the presence of Ce(IV)-CF3SO3H solution, indicating their potential as catalysts in water oxidation processes (Zong & Thummel, 2005).

Organic Synthesis and Cycloaddition Reactions

In organic synthesis, 3-Methylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles were studied for their reactivity in [3+2]- versus [4+2]-cycloaddition reactions with maleimides. The formation of novel pyrrolo-pyridazines through these cycloaddition reactions highlights the chemical versatility and synthetic utility of pyridazine derivatives (Deryabina et al., 2006).

Antimicrobial Agents

Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, including pyridazine derivatives, aimed to develop potential antibacterial agents. This work led to the discovery of compounds with significant antibacterial activity, underscoring the therapeutic potential of these chemical structures (Azab, Youssef, & El-Bordany, 2013).

Antioxidant and Anticorrosive Additives

Pyrimidine derivatives synthesized from methylsulfanyl moiety-bearing compounds were evaluated as antioxidant and corrosion inhibitors for diesel motor oils, demonstrating the application of pyridazine-related compounds in enhancing the durability and performance of industrial materials (Hassan et al., 2010).

Antimicrobial Activity of Triazoles

A study on the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide, which is structurally related to pyridazine derivatives, showed these compounds exhibited antimicrobial activity. This suggests the broad application of pyridazine derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

properties

IUPAC Name

3-methylsulfanyl-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-14-10-3-2-9(12-13-10)8-4-6-11-7-5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHFRSVTAHTDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.